molecular formula C21H30N2 B067957 4,4'-Methylenebis(2,6-diethylaniline) CAS No. 181232-09-7

4,4'-Methylenebis(2,6-diethylaniline)

Cat. No. B067957
M. Wt: 310.5 g/mol
InChI Key: NWIVYGKSHSJHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Methylenebis(2,6-diethylaniline) is an organic compound that is commonly used in scientific research. It is also known as MDA or DME. This compound is a derivative of aniline and is used in a variety of research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 4,4'-Methylenebis(2,6-diethylaniline) is not well understood. However, it is believed that it acts as a cross-linking agent by forming covalent bonds between polymer chains. This results in increased strength and durability of the polymer.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4,4'-Methylenebis(2,6-diethylaniline). However, it has been shown to be toxic to cells and can cause DNA damage. It is also a skin irritant and can cause respiratory issues if inhaled.

Advantages And Limitations For Lab Experiments

One advantage of using 4,4'-Methylenebis(2,6-diethylaniline) in lab experiments is its ability to cross-link polymers, resulting in increased strength and durability. However, its toxicity and potential health hazards must be carefully considered when handling and using this compound.

Future Directions

There are several future directions for research involving 4,4'-Methylenebis(2,6-diethylaniline). One area of research could focus on developing safer and more environmentally friendly synthesis methods for this compound. Another area of research could focus on understanding the mechanism of action and potential health hazards associated with this compound. Additionally, research could be conducted on the use of 4,4'-Methylenebis(2,6-diethylaniline) in the production of new materials and compounds with unique properties.

Scientific Research Applications

4,4'-Methylenebis(2,6-diethylaniline) has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the production of polymers, coatings, and adhesives. It is also used as a curing agent for epoxy resins. In addition, it has been used in the synthesis of various organic compounds such as Schiff bases, imines, and azo compounds.

properties

IUPAC Name

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVYGKSHSJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048191
Record name 4,4'-Methylenebis(2,6-diethylaniline)
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name Benzenamine, 4,4'-methylenebis[2,6-diethyl-
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Record name 4,4'-Methylenebis(2,6-diethylaniline)
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Product Name

4,4'-Methylenebis(2,6-diethylaniline)

CAS RN

13680-35-8
Record name 4,4′-Methylenebis[2,6-diethylaniline]
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Record name Benzenamine, 4,4'-methylenebis(2,6-diethyl-
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Record name Benzenamine, 4,4'-methylenebis[2,6-diethyl-
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Record name 4,4'-methylenebis[2,6-diethylaniline]
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Synthesis routes and methods

Procedure details

in N-methylpyrrolidone (350 ml) was added 5,5'[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-bis-1,3-isobenzofurandione (67.27 g, 0.1515 mol) under an inert atmosphere at room temperature. The resulting viscous orange solution was stirred overnight at room temperature. A solution of acetic anhydride (61.25 ml, 0.60 mol) and triethylamine (60.71 ml, 0.60 mol) was added with rapid stirring at room temperature. After stirring for 3 hours, the solution was diluted with additional N-methylpyrrolidone and precipitated in water. The resulting solid was collected and washed twice with water, washed twice with methanol, and allowed to air dry. The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours to yield 99.4 g product.
Quantity
61.25 mL
Type
reactant
Reaction Step One
Quantity
60.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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